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molecular formula C7H12N2O2 B2459619 2-(2-Cyanoethylamino)-2-methylpropanoic acid CAS No. 106556-63-2

2-(2-Cyanoethylamino)-2-methylpropanoic acid

Cat. No. B2459619
M. Wt: 156.185
InChI Key: JUSMPLVCKLEQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403835B2

Procedure details

Acrylonitrile (5.13 g, 96.9 mmol) was added to a cold (0° C.) solution of 2-amino-2-methylpropanoic acid (10 g, 96.9 mmol) and sodium hydroxide (3.9 g, 96.9 mmol) in water (40 mL) and the resulting mixture was stirred at room temperature for 16 hours. AcOH (6 mL) was added and the precipitate filtered off. The solid was taken up in 95% EtOH (50 mL) and cooled down to 0° C. for 1 hour. The precipitate was filtered off, washed with EtOH (25 mL) and dried to afford the title compound (12 g, 80%) as a white solid. 1H NMR (DMSO-d6) δ 3.37 (s, 1H), 2.70 (t, J=6.3 Hz, 2H), 2.58 (t, J=7.3 Hz, 2H), 1.16 (s, 6H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[NH2:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8].[OH-].[Na+].CC(O)=O>O>[C:1]([CH2:2][CH2:3][NH:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8])#[N:4] |f:2.3|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
10 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
3.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with EtOH (25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)CCNC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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